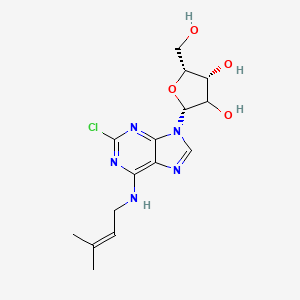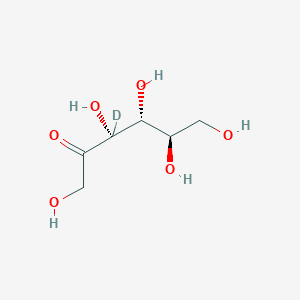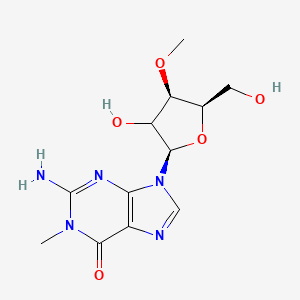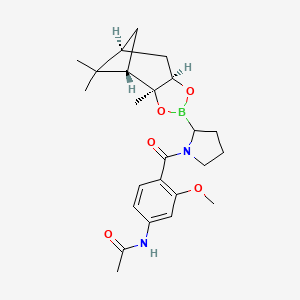
ERR|A antagonist-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
ERR|A antagonist-2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
ERR|A antagonist-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of ERRα in various chemical reactions and pathways.
Biology: Helps in understanding the role of ERRα in cellular processes, including energy metabolism and cell differentiation.
Medicine: Potential therapeutic agent for the treatment of breast cancer and other diseases related to ERRα dysregulation.
Industry: Used in the development of new drugs and therapeutic agents targeting ERRα
Mechanism of Action
ERR|A antagonist-2 exerts its effects by binding to the ERRα receptor and inhibiting its activity. This inhibition disrupts the normal function of ERRα, leading to a decrease in the expression of genes involved in cell migration, invasion, and proliferation. The molecular targets and pathways involved include the interaction with co-regulators and the modulation of transcriptional activity .
Comparison with Similar Compounds
ERR|A antagonist-2 is unique in its ability to specifically target ERRα and inhibit its activity. Similar compounds include:
GSK5182: Another ERRα inverse agonist with a different binding affinity and potency.
Carfilzomib: A compound structurally similar to bortezomib, also demonstrating strong ERR antagonist activity
Properties
Molecular Formula |
C19H16N2O6S |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenoxy)phenyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C19H16N2O6S/c1-26-15-8-10-16(11-9-15)27-19-5-3-2-4-18(19)20-28(24,25)17-12-6-14(7-13-17)21(22)23/h2-13,20H,1H3 |
InChI Key |
UKNRMXHVSQSYPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B12402483.png)


![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12402496.png)




![(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12402535.png)



